molecular formula C10H13BrS B581485 2-(S-Isopropylthiomethyl)-1-bromobenzene CAS No. 1251123-28-0

2-(S-Isopropylthiomethyl)-1-bromobenzene

Cat. No.: B581485
CAS No.: 1251123-28-0
M. Wt: 245.178
InChI Key: FUMIFSXSEJHAKK-UHFFFAOYSA-N
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Description

2-(S-Isopropylthiomethyl)-1-bromobenzene is an organic compound that features a bromine atom attached to a benzene ring, along with an isopropylthiomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(S-Isopropylthiomethyl)-1-bromobenzene typically involves the reaction of 2-bromobenzyl chloride with isopropylthiol in the presence of a base such as sodium hydrosulfide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the chloride atom on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(S-Isopropylthiomethyl)-1-bromobenzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding benzene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium amide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzene derivatives without the bromine atom.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(S-Isopropylthiomethyl)-1-bromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(S-Isopropylthiomethyl)-1-bromobenzene involves its interaction with various molecular targets. The isopropylthiomethyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester
  • 2-Propanethiol
  • Isopropyl alcohol

Uniqueness

2-(S-Isopropylthiomethyl)-1-bromobenzene is unique due to the presence of both a bromine atom and an isopropylthiomethyl group on the benzene ring.

Properties

IUPAC Name

1-bromo-2-(propan-2-ylsulfanylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMIFSXSEJHAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681100
Record name 1-Bromo-2-{[(propan-2-yl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251123-28-0
Record name 1-Bromo-2-{[(propan-2-yl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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